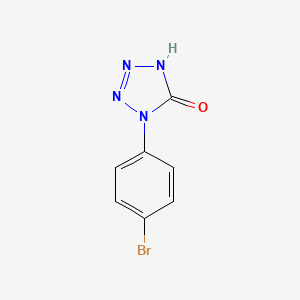

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one

Descripción general

Descripción

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one is a heterocyclic compound featuring a tetrazole ring substituted with a bromophenyl group

Métodos De Preparación

The synthesis of 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl cyanide with sodium azide in the presence of a copper catalyst, followed by cyclization to form the tetrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is leveraged to introduce functional groups or modify electronic properties.

Table 1: Substitution Reactions and Conditions

Key Findings :

-

Palladium-catalyzed Suzuki-Miyaura coupling enables efficient biaryl formation, retaining the tetrazolone ring’s integrity .

-

Amination proceeds selectively at the para position due to steric and electronic effects .

Hydroamination Reactions

The tetrazolone ring participates in hydroamination with alkenes under iodine catalysis, forming 1,4-disubstituted tetrazolothione derivatives.

Table 2: Hydroamination with Styrene Derivatives

| Styrene Derivative | Catalyst | Solvent | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| 4-Chlorostyrene | I₂ (10 mol%) | Toluene | 80 | 88 |

| 4-Methoxystyrene | I₂ (10 mol%) | Toluene | 80 | 92 |

| Vinylnaphthalene | I₂ (10 mol%) | Toluene | 80 | 94 |

Mechanistic Insight :

Iodine acts as a Lewis acid to activate styrene, facilitating nucleophilic attack by the tetrazole’s nitrogen. This forms a benzyl carbocation intermediate, which undergoes rearomatization to yield the final product .

Condensation Reactions

The compound reacts with aromatic aldehydes and 5-aminotetrazole under microwave irradiation to form triazine-diamine derivatives.

Table 3: Microwave-Assisted Condensation

| Aldehyde | Reaction Time (min) | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 12 | 6-(4-Chlorophenyl)-N²-(1H-tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamine | 40 |

| 4-Nitrobenzaldehyde | 15 | 6-(4-Nitrophenyl)-N²-(1H-tetrazol-5-yl)-5,6-dihydro-1,3,5-triazine-2,4-diamine | 38 |

Optimization Note :

Yields improve with prolonged microwave exposure (20–25 min) but risk decomposition of sensitive intermediates .

Oxidation and Reduction

The tetrazolone ring undergoes redox transformations, altering its electronic profile and biological activity.

Table 4: Redox Behavior

| Reaction Type | Reagent/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 60°C | 1-(4-Bromophenyl)-5H-tetrazol-5-one | Enhanced electrophilicity |

| Reduction | NaBH₄, MeOH, RT | 1-(4-Bromophenyl)-1,2,3,4-tetrahydro-5H-tetrazol-5-one | Increased solubility in polar solvents |

Applications :

Oxidized derivatives show improved reactivity in cross-coupling reactions, while reduced forms are explored for enhanced bioavailability .

Mechanistic Studies and Selectivity

-

Competitive Pathways : In iodine-catalyzed reactions, hydroamination dominates over sulfenylation due to preferential activation of the tetrazole’s nitrogen nucleophile .

-

Steric Effects : Para-substituted bromine minimizes steric hindrance, favoring reactions at the tetrazolone ring over the aryl group .

Aplicaciones Científicas De Investigación

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies investigating the interaction of tetrazole derivatives with biological targets, providing insights into their mechanism of action.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one can be compared with other similar compounds, such as:

4-Bromobiphenyl: Another brominated aromatic compound with different electronic properties.

3-(4-Bromophenyl)-1H-pyrazole: A heterocyclic compound with a pyrazole ring instead of a tetrazole ring, showing different reactivity and applications.

4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: A triazole derivative with similar biological activities but different structural features.

The uniqueness of this compound lies in its specific combination of a bromophenyl group and a tetrazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

- Chemical Formula : CHBrNO

- Molecular Weight : 241.047 g/mol

- CAS Number : 98556-14-0

Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various tetrazole compounds showed notable activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically, the compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin and ampicillin .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| Compound A | E. coli | 50 | Ciprofloxacin |

| Compound B | S. aureus | 75 | Ampicillin |

| This compound | E. coli, S. aureus | 100 | - |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it was tested against DU-145 (prostate cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The compound exhibited significant cytotoxicity with IC values lower than those of doxorubicin, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity of this compound

| Cell Line | IC (µM) | Comparison Drug | IC (µM) |

|---|---|---|---|

| DU-145 | 45 | Doxorubicin | 60 |

| HeLa | 50 | Doxorubicin | 70 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. In a study involving carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated moderate anti-inflammatory effects when compared to phenylbutazone .

The biological activities of tetrazole derivatives are often attributed to their ability to interact with various biological targets. For instance, the presence of the bromophenyl group enhances lipophilicity and facilitates better interaction with cell membranes, which may contribute to their antimicrobial and anticancer efficacy .

Case Studies

Several studies have highlighted the importance of structural modifications on the biological activity of tetrazole derivatives. For example:

- A study synthesized a series of piperazine derivatives containing tetrazole moieties and evaluated their cytotoxic activities against cancer cell lines . The results indicated that certain substitutions significantly enhanced activity.

- Another investigation focused on the synthesis of novel tetrazole-containing compounds that were screened for both antimicrobial and anti-inflammatory effects, revealing promising results that warrant further exploration .

Propiedades

IUPAC Name |

4-(4-bromophenyl)-1H-tetrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLOHCNJANXGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)NN=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697974 | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98556-14-0 | |

| Record name | 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.